molecular formula C8H7FN4 B603163 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1082766-13-9

2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B603163
CAS No.: 1082766-13-9
M. Wt: 178.17g/mol
InChI Key: WXILGCWARVMDQB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is a fluorinated aromatic amine with a triazole ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both a fluorine atom and a triazole ring in its structure imparts distinctive chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the introduction of a fluorine atom and a triazole ring onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced onto an aniline ring. This can be followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as:

  • Halogenation of aniline derivatives to introduce the fluorine atom.
  • Cyclization reactions to form the triazole ring.
  • Purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Cyclization Reactions: Hydrazine derivatives and catalysts like copper or palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce quinone or nitro derivatives.

Scientific Research Applications

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Material Science: The compound can be used in the development of new materials with unique electronic and photophysical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
  • 4-(1H-1,2,4-Triazol-1-yl)aniline
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a fluorine atom and a triazole ring, which imparts distinctive chemical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the triazole ring can improve its binding affinity and selectivity towards biological targets. This combination makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-fluoro-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXILGCWARVMDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651997
Record name 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-13-9
Record name Benzenamine, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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